N-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Physicochemical profiling Drug-likeness Lead optimization

SAR campaigns using pyrazolo[3,4-d]pyrimidine kinase probes often face confounding selectivity due to uncontrolled C4-anilino substitution. N-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 4643-19-0) provides a distinct ortho-methoxy pharmacophore not characterized in published panels. • Intermediate LogP (3.7) and MW (317) for LipE benchmarking against PP3 and PP2. • Enables head-to-head selectivity deconvolution when screened with PP3 (Src-inactive) and PP2 (Src-active) at 10 μM. • Procurement of 5-25 mg supports initial kinase panel screening (50-400 kinases). Standardized sourcing ensures multi-year SAR program reproducibility.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
CAS No. 4643-19-0
Cat. No. B14951240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS4643-19-0
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C18H15N5O/c1-24-16-10-6-5-9-15(16)22-17-14-11-21-23(18(14)20-12-19-17)13-7-3-2-4-8-13/h2-12H,1H3,(H,19,20,22)
InChIKeyJTEWTRNUWVJWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Overview


N-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 4643-19-0) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a purine bioisosteric scaffold extensively exploited for ATP-binding site kinase inhibition [1]. This compound bears a characteristic 2-methoxyphenyl (ortho-anisidine) substituent at the C4 exocyclic amine position—a pharmacophoric modification that distinguishes it from the widely used unsubstituted parent PP3 (CAS 5334-30-5) . With a molecular weight of 317.3 g/mol, calculated LogP of 3.7, and topological polar surface area of 64.9 Ų, it occupies a distinct region of drug-like chemical space compared to both the smaller PP3 scaffold and the more lipophilic, C5/C7-substituted PP2 series, positioning it as a valuable intermediate lipophilicity probe for structure-activity relationship (SAR) campaigns targeting Src-family, EGFR, and CDK kinases [2].

Pyrazolo[3,4-d]pyrimidine kinase probe for ATP-binding site studies
Ortho-anisidine C4 substituent supports SAR and selectivity campaigns
Intermediate lipophilicity reference for LipE-based lead optimization

Why PP3/PP2 Cannot Substitute for This Compound


Interchanging pyrazolo[3,4-d]pyrimidine analogs without regard to C4-anilino substitution patterns introduces uncontrolled variables that compromise experimental reproducibility and lead to erroneous kinase selectivity conclusions. The unsubstituted C4-amino compound PP3 (MW 211, LogP ~1.5) inhibits EGFR with an IC50 of 2.7 μM but is essentially inactive against Src-family kinases at equivalent concentrations, whereas PP2 (MW 282, LogP ~4.3) potently inhibits Lck (IC50 = 4 nM) and Fyn (IC50 = 5 nM) [1]. Introduction of a meta-hydroxyl group on the C4-anilino ring was computationally predicted and experimentally validated to enhance c-Src binding affinity through additional hydrogen-bonding interactions with the kinase hinge region [2]. The 2-methoxy substituent in the target compound presents an ortho electronic and steric environment that cannot be replicated by unsubstituted, para-substituted, or meta-substituted analogs, making direct experimental comparison essential for deconvoluting substituent-specific contributions to target engagement, selectivity windows, and cellular potency.

Target
2-Methoxyphenyl C4 substituent may shift kinase selectivity away from PP3 profile
PP3
Unsubstituted C4 analog shows weak EGFR inhibition; Src-family engagement absent, not a matched negative control
Target
Ortho-methoxy group creates distinct steric/electronic environment vs. PP2 series
PP2
C5/C7-substituted scaffold inhibits Lck/Fyn at low nanomolar concentrations; selectivity profile may not transfer

Quantitative Differentiation vs. Key Comparators


Physicochemical Differentiation vs. PP3

The target compound exhibits substantially altered physicochemical properties compared to the unsubstituted C4-amino comparator PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-30-5). The 2-methoxyphenyl group contributes an additional 106.1 Da of molecular weight and 3 additional rotatable bonds, while increasing calculated lipophilicity by approximately 2.2 LogP units [1][2]. These differences place the target compound in a distinct region of drug-like property space: PP3 falls below typical lead-like LogP thresholds (<3), whereas the target compound approaches the upper boundary of lead-like lipophilicity (LogP 3.7), making it a better mimic of more advanced lead compounds in terms of membrane permeability potential .

Physicochemical vs. PP3
Direct head-to-head comparison
Target: MW 317.3, LogP 3.7, TPSA 64.9 PP3: MW 211.2, LogP ~1.5, TPSA ~55.5 Δ: +50% MW, +2.2 LogP, +9.4 Ų TPSA, +3 rot. bonds
Physicochemical shift may influence permeability and target engagement
Computed properties; validation in cellular context advised
Physicochemical profiling Drug-likeness Lead optimization

Kinase Selectivity: PP3 vs. 4-Anilino Class

PP3 (the unsubstituted C4-amino comparator) is a weak EGFR inhibitor (IC50 = 2.7 μM) with marginal activity against CK1δ (IC50 = 9.9 μM) and no significant inhibition of Src-family kinases at concentrations up to 10 μM . In contrast, 4-anilino-substituted pyrazolo[3,4-d]pyrimidines as a class demonstrate substantially enhanced kinase inhibition across multiple targets. Compounds with 3-fluoroaniline at C4 (e.g., 33a,b) exhibited CDK2 inhibitory activity comparable or superior to olomoucine (IC50 = 7 μM) and roscovitine (IC50 = 0.5 μM) [1]. Meta-hydroxyl substitution on the C4-anilino ring was computed via FEP calculations to increase c-Src binding affinity, and the resulting compounds showed improved enzymatic potency against c-Src relative to the unsubstituted C4-anilino lead [2]. While direct enzymatic IC50 data for the specific 2-methoxyphenyl compound are not publicly available, the class-level SAR establishes that C4-anilino substitution—particularly with hydrogen-bond-capable ortho or meta substituents—predictably shifts kinase engagement away from the narrow EGFR/CK1δ profile of PP3 toward a broader spectrum that includes CDK2, Src, and Abl kinases.

Kinase Selectivity Class Shift
Class-level inference
PP3: EGFR IC50 2.7 μM, CK1δ 9.9 μM, Src >10 μM. 4-anilino class: sub-μM EGFR, CDK2, Src, Abl (e.g., compd 7d EGFR IC50 0.18 μM).
C4-anilino substitution qualitatively broadens kinase target spectrum
Data from diverse assays; direct ortho-OCH3 profiling not publicly available
Kinase selectivity EGFR CDK2 Src-family kinases

Lipophilic Efficiency (LipE) Comparison

The target compound's calculated LogP of 3.64–3.7 positions it within an intermediate lipophilicity range that is distinct from both PP3 (LogP ≈ 1.5) and more lipophilic pyrazolopyrimidine leads such as SI388 (c-Src inhibitor, predicted LogP > 4) [1][2]. In the 4-anilino pyrazolo[3,4-d]pyrimidine series, LipE (defined as pIC50 − LogP) serves as a critical parameter for distinguishing compounds whose apparent potency is driven by target-specific interactions versus nonspecific hydrophobic partitioning [3]. Class-level data from EGFR-targeted pyrazolo[3,4-d]pyrimidine series show that compounds with LogP between 3.0 and 4.0 typically achieve LipE values of 2.5–4.5 depending on C4-substituent electronics, whereas compounds exceeding LogP 5.0 frequently exhibit LipE < 2.5 despite similar or improved IC50 values, indicating promiscuous lipophilicity-driven binding [4]. The 2-methoxyphenyl substitution provides an experimentally testable balance point: the ortho-methoxy group contributes hydrogen-bond acceptor capacity (total HBA count = 5 vs. 4 for PP3) while maintaining a moderate LogP, making the compound a useful probe for deconvoluting whether potency gains at a given kinase target derive from polar interactions or bulk lipophilicity.

LipE Context
Class-level inference
ΔLogP vs. PP3 ≈ +2.2; LipE window +1.0–2.0 over high-LogP analogs
Supports LipE-guided lead optimization; may reduce nonspecific binding risk
pIC50 needed for exact LipE; computed LogP only
Lipophilic efficiency Lead optimization Property-based drug design

C4 Substitution as Kinase Selectivity Gatekeeper

The C4 exocyclic amine position of the pyrazolo[3,4-d]pyrimidine scaffold functions as a critical selectivity gatekeeper, with different anilino substituents directing kinase target preference through differential hinge-region interactions. In the 4-anilino pyrazolo[3,4-d]pyrimidine CDK2 inhibitor series, compounds with 3-fluoroaniline at C4 (33a,b) achieved CDK2 inhibition comparable to reference inhibitors while showing negligible EGFR activity, whereas N1-substitution generally reduced CDK2 potency [1]. In the c-Src inhibitor series, compounds with 4-phenoxyphenyl at N1 and specific C4/C6 substitution patterns achieved dual Src/Abl inhibition with in vivo efficacy in neuroblastoma xenograft models, with compound 29 showing tumor growth inhibition in SH-SY5Y xenografts [2]. The p38α MAP kinase series demonstrated that 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide derivatives bearing 4-chlorophenyl groups (compound 6f) achieved p38α IC50 = 0.032 μM—more potent than the prototypic inhibitor SB203580 (IC50 = 0.041 μM)—with corresponding in vivo anti-inflammatory activity (83.73% inhibition vs. 78.05% for diclofenac sodium) [3]. These class-level findings establish the C4-anilino position as the primary determinant of kinase selectivity, with the 2-methoxyphenyl group representing an ortho-substituted variant that has not been systematically profiled across kinase panels, presenting a genuine opportunity for novel selectivity fingerprint discovery.

C4 Gatekeeper Function
Class-level inference
2-OCH3-anilino unprofiled selectivity vector. Other C4 substitutions direct CDK2, Src, p38α; example 6f p38α IC50 0.032 μM.
Offers opportunity for novel kinase selectivity fingerprint discovery
No published kinase panel data for this exact substitution pattern
Scaffold diversification Kinase selectivity Structure-activity relationship

Application Scenarios for N-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Selectivity Panel Screening

This compound is ideally suited for panel screening against a broad kinase panel (e.g., 50–400 kinases at 1–10 μM) to establish the selectivity fingerprint of the ortho-methoxy C4-anilino pharmacophore. As demonstrated by Tintori et al. (2015), systematic variation of the C4-anilino substituent (unsubstituted → meta-OH → ortho-substituted) produces discrete shifts in kinase target preference, and the 2-methoxyphenyl group—not previously characterized in published kinase panels—represents an opportunity to identify novel kinase inhibition profiles potentially distinct from the EGFR/CDK2/Src/p38α targets dominated by other substitution patterns. Inclusion of PP3 (10 μM, Src-inactive control) and PP2 (10 μM, Src-active comparator) in the same panel enables direct head-to-head selectivity deconvolution. Procurement of 5–25 mg of the target compound is sufficient for initial panel screening at concentrations up to 10 μM .

LipE-Based Lead Optimization

The target compound's LogP of 3.64–3.7 provides an intermediate reference point for LipE calculations in lead optimization programs. After determining kinase IC50 values experimentally, the resulting LipE (pIC50 − LogP) can be directly compared with published LipE benchmarks from the class: PP3 (LipE ≈ 4.07 for EGFR), optimized 4-anilino EGFR/ErbB2 dual inhibitors such as compound 7d (LipE ≈ 5.1 for EGFR, 5.3 for ErbB2 based on IC50 values of 0.18 and 0.25 μM respectively at estimated LogP ~3.0), and the p38α inhibitor 6f (LipE ≈ 4.2 based on IC50 0.032 μM and estimated LogP ~3.3). This comparison quantifies whether the 2-methoxy substitution provides target engagement efficiency that justifies the additional lipophilic burden relative to the simpler PP3 scaffold, directly informing go/no-go decisions for further synthetic investment .

Src Signaling Negative Control Validation

In Src kinase signaling experiments where PP3 serves as the standard negative control for PP2, the large physicochemical disparity between PP3 (MW 211, LogP ~1.5) and PP2 (MW 282, LogP ~4.3) introduces potential confounding from differential cell permeability and nonspecific membrane partitioning. The target compound, with intermediate MW (317) and LogP (3.7), more closely matches the physicochemical profile of many active Src inhibitors in the pyrazolo[3,4-d]pyrimidine series. If panel screening reveals that the compound lacks significant Src-family kinase inhibition (analogous to PP3), it could serve as an improved negative control with better-matched physicochemical properties to the active test compounds. This application requires procurement alongside PP2 and PP3, with all three compounds tested at matched concentrations (typically 10 μM) in parallel experimental arms measuring phospho-Src-Y416 and phospho-EGFR-Y1173 as previously validated for PP3 .

C4-Anilino SAR Library Synthesis

For medicinal chemistry groups building focused pyrazolo[3,4-d]pyrimidine libraries, this compound serves as a key intermediate scaffold diversification point. The 2-methoxyphenyl group can be systematically varied (demethylation to 2-hydroxyphenyl; replacement with 2-ethoxyphenyl, 2-trifluoromethoxyphenyl, or 2-halophenyl) to explore ortho-substituent electronic and steric effects on kinase binding. The N1-phenyl group can be independently substituted to tune additional kinase interactions. Synthetic accessibility via established protocols—condensation of 5-amino-1-phenylpyrazole-4-carbonitrile derivatives with formamide or related cyclization methods—enables rapid analog generation. Procurement of 100–500 mg quantities supports 10–50 analog syntheses, sufficient for a preliminary SAR study across 3–5 kinase targets. The commercial availability of this specific compound from screening compound suppliers (originally cataloged as ChemDiv3_012774 / Oprea1_616600) ensures reproducible sourcing for multi-year programs .

Application
Selection Property
Validation Focus
Kinase panel screening
Ortho-methoxy C4 pharmacophore vector
Cross-kinase endpoint review with PP3/PP2 comparators
LipE-guided lead optimization
Intermediate LogP for efficiency benchmarking
LipE calculation against class-level reference compounds
Src pathway control context
Physicochemical-matched analog for PP2 studies
Phospho-Src/EGFR endpoint interpretation in matched panels
C4-anilino SAR library synthesis
Ortho-substituted scaffold diversification point
Synthetic accessibility and purity-controlled analog generation
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